Homochlorcyclizine

Vue d'ensemble

Description

Homochlorcyclizine est un antihistaminique appartenant au groupe des diphenylmethylpipérazines. Il est commercialisé au Japon depuis 1965 et est principalement utilisé pour traiter les allergies et autres affections connexes. Ce composé présente des propriétés anticholinergiques, antidopaminergiques et antiserotoninergiques .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La homochlorcyclizine peut être synthétisée par méthylation d'Eschweiler-Clarke de la diphenylmethylpipérazine ou par réaction du bromure de benzhydryle avec la 1-methylpipérazine dans l'acétonitrile pour former le sel de bromhydrate du médicament .

Méthodes de production industrielle : La production industrielle de la this compound implique une synthèse à grande échelle utilisant les méthodes mentionnées ci-dessus, assurant une pureté et un rendement élevés grâce à des conditions réactionnelles optimisées et des processus de purification.

Analyse Des Réactions Chimiques

Types de réactions : La homochlorcyclizine subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier la structure de la this compound, modifiant potentiellement ses propriétés pharmacologiques.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier le composé pour différentes applications.

Substitution : La this compound peut subir des réactions de substitution, où un groupe fonctionnel est remplacé par un autre.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium et le borohydrure de sodium sont utilisés.

Substitution : Divers agents halogénants et nucléophiles sont utilisés dans les réactions de substitution.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des dérivés hydroxylés, tandis que la substitution peut donner des produits halogénés ou alkylés.

4. Applications de la Recherche Scientifique

La this compound a un large éventail d'applications de recherche scientifique :

Chimie : Elle est utilisée comme composé modèle pour étudier les effets de diverses réactions chimiques et pour développer de nouvelles méthodologies de synthèse.

Biologie : La this compound est utilisée pour étudier le rôle des récepteurs de l'histamine dans divers processus biologiques.

5. Mécanisme d'Action

La this compound exerce ses effets en antagonisant les récepteurs H1 de l'histamine, inhibant ainsi l'action de l'histamine, un composé impliqué dans les réactions allergiques. Elle présente également des propriétés anticholinergiques, antidopaminergiques et antiserotoninergiques, qui contribuent à ses effets thérapeutiques .

Composés Similaires :

Unicité de la this compound : La this compound est unique en raison de sa combinaison de propriétés antiserotoninergiques, antihistaminiques, bronchodilatatrices et anti-acétylcholines, ce qui en fait un composé polyvalent pour diverses applications thérapeutiques .

Applications De Recherche Scientifique

Homochlorcyclizine has a wide range of scientific research applications:

Chemistry: It is used as a model compound to study the effects of various chemical reactions and to develop new synthetic methodologies.

Biology: this compound is used to investigate the role of histamine receptors in various biological processes.

Mécanisme D'action

Homochlorcyclizine exerts its effects by antagonizing histamine H1 receptors, thereby inhibiting the action of histamine, a compound involved in allergic reactions. It also exhibits anticholinergic, antidopaminergic, and antiserotonergic properties, which contribute to its therapeutic effects .

Comparaison Avec Des Composés Similaires

Chlorcyclizine: A first-generation phenylpiperazine class antihistamine used to treat urticaria, rhinitis, pruritus, and other allergy symptoms.

Uniqueness of Homochlorcyclizine: this compound is unique due to its combination of antiserotonin, antihistaminic, bronchodilator, and anti-acetylcholine properties, making it a versatile compound for various therapeutic applications .

Activité Biologique

Homochlorcyclizine (HC) is a histamine H1 receptor antagonist that has been primarily used as an antihistamine for the treatment of allergies. Recent studies have expanded the understanding of its biological activity beyond its traditional use, revealing potential applications in antiviral therapy and melanogenesis inhibition. This article reviews the biological activity of this compound, supported by research findings, data tables, and case studies.

This compound exerts its effects primarily through antagonism of the H1 histamine receptor. This action is crucial in mitigating allergic responses; however, its biological activity extends into other areas:

- Antiviral Activity : Studies have indicated that HC may possess antiviral properties, particularly against hepatitis C virus (HCV). It has shown significant inhibition of HCV replication in vitro, suggesting a potential role in the treatment of viral infections .

- Inhibition of Melanogenesis : HC has been found to inhibit melanogenesis in B16 melanoma cells through mechanisms independent of tyrosinase activity, indicating its potential use in dermatological applications .

Antiviral Activity

A pivotal study demonstrated that both racemic and enantiomeric forms of chlorcyclizine (CCZ) and its analogs, including HC, effectively reduced HCV RNA levels in human hepatoma cells. The study highlighted the following key points:

- Dose-Dependent Inhibition : HC exhibited significant anti-HCV activity at concentrations as low as 10 μM without notable cytotoxicity.

- Mechanism Exploration : Further assays indicated that HC interferes with early stages of the HCV replication cycle, supporting its potential as a therapeutic agent against HCV infections .

| Compound | EC50 (μM) | CC50 (μM) | Cytotoxicity Level |

|---|---|---|---|

| This compound | 10 | >50 | Low |

| Chlorcyclizine | 8 | >60 | Low |

Inhibition of Melanogenesis

Research focusing on HC's effects on melanogenesis revealed:

- Mechanism : HC inhibits melanin production in response to α-melanocyte-stimulating hormone (α-MSH), but not through direct inhibition of tyrosinase, which is typically the primary enzyme involved in melanin synthesis.

- Clinical Implications : This property suggests possible applications for HC in treating hyperpigmentation disorders or conditions characterized by excessive melanin production .

Case Studies

- Antiviral Efficacy : In a controlled study involving chimeric mice engrafted with human hepatocytes, HC was administered to assess its antiviral efficacy against various HCV genotypes. The results indicated a significant reduction in viral load without the emergence of resistant strains over a treatment period of 4 to 6 weeks .

- Dermatological Applications : In clinical trials assessing the effects of HC on patients with hyperpigmented lesions, participants reported a noticeable reduction in pigmentation after treatment with HC formulations over several weeks. These findings support further exploration into HC's dermatological applications .

Propriétés

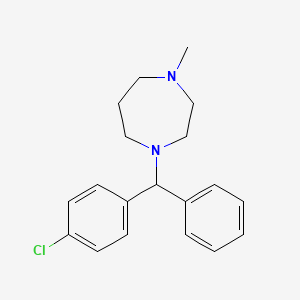

IUPAC Name |

1-[(4-chlorophenyl)-phenylmethyl]-4-methyl-1,4-diazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2/c1-21-12-5-13-22(15-14-21)19(16-6-3-2-4-7-16)17-8-10-18(20)11-9-17/h2-4,6-11,19H,5,12-15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEUCDJCFJHYFRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

24342-55-0 (hydrochloride) | |

| Record name | Homochlorcyclizine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000848533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9045635 | |

| Record name | Homochlorcyclizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848-53-3, 142860-96-6, 142860-97-7 | |

| Record name | Homochlorcyclizine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=848-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Homochlorcyclizine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000848533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Homochlorcyclizine, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142860966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Homochlorcyclizine, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142860977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Homochlorcyclizine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15979 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Homochlorcyclizine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25132 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-1,4-Diazepine, 1-[(4-chlorophenyl)phenylmethyl]hexahydro-4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Homochlorcyclizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Homochlorcyclizine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.545 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HOMOCHLORCYCLIZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5MVC31W2N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HOMOCHLORCYCLIZINE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6J3C5ABB9E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | HOMOCHLORCYCLIZINE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8XST56UYL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Homochlorcyclizine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0240243 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.